molecular formula C13H11N3O2 B5465973 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZOATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZOATE

Cat. No.: B5465973
M. Wt: 241.24 g/mol
InChI Key: AVIVHVXKBBXBMQ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZOATE is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-12(11-8-4-5-9-15-11)16-18-13(17)10-6-2-1-3-7-10/h1-9H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIVHVXKBBXBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZOATE typically involves the reaction of 2-aminopyridine with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete formation of the Schiff base .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZOATE is used as a ligand in coordination chemistry.

Biology

The compound has shown potential in biological studies, particularly in DNA binding and interaction studies. Its ability to form stable complexes with metal ions makes it a candidate for exploring its effects on biological macromolecules .

Medicine

In medicine, this compound and its derivatives are investigated for their antimicrobial and anticancer properties. The compound’s ability to interact with DNA and proteins suggests potential therapeutic applications .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or magnetic properties. It is also explored for its potential use in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZOATE involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form coordination complexes with metal ions, which can further interact with biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZOATE is unique due to its specific combination of a pyridine ring and a benzoate group, which allows it to form stable complexes with metal ions and interact with biological macromolecules. This unique structure provides it with versatile applications in various fields, distinguishing it from other similar compounds .

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